molecular formula C17H17BrN6O3 B2519139 3-(5-bromo-2-methoxyphenyl)-9-isopropyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921539-15-3

3-(5-bromo-2-methoxyphenyl)-9-isopropyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No.: B2519139
CAS No.: 921539-15-3
M. Wt: 433.266
InChI Key: FUHPWEJLWAFVQI-UHFFFAOYSA-N
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Description

The compound 3-(5-bromo-2-methoxyphenyl)-9-isopropyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a triazolopurine-dione derivative characterized by a brominated and methoxylated phenyl group at position 3, an isopropyl substituent at position 9, and a methyl group at position 5.

Properties

IUPAC Name

8-(5-bromo-2-methoxyphenyl)-1-methyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN6O3/c1-8(2)23-12-14(25)19-17(26)22(3)15(12)24-13(20-21-16(23)24)10-7-9(18)5-6-11(10)27-4/h5-8H,1-4H3,(H,19,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHPWEJLWAFVQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=C(C=CC(=C4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(5-bromo-2-methoxyphenyl)-9-isopropyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a member of the triazole family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound through a review of available literature and research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C15H18BrN5O3
  • Molecular Weight : 396.25 g/mol

Biological Activity Overview

The biological activities of triazole derivatives are well-documented, particularly in the realms of antimicrobial, antifungal, and anticancer properties. The specific compound has been evaluated for several pharmacological effects.

Antimicrobial Activity

Triazole compounds often exhibit significant antimicrobial properties. In studies involving related triazole derivatives:

  • Minimum Inhibitory Concentration (MIC) values have been reported as low as 0.046 μM against methicillin-resistant Staphylococcus aureus (MRSA) .
  • The presence of electron-donating groups on the phenyl ring enhances antimicrobial activity .

Anticancer Activity

Research indicates that triazole derivatives can also demonstrate anticancer effects:

  • Compounds similar to the one discussed have shown cytotoxic potential against various cancer cell lines with IC50 values ranging from 7.01 μM to 14.31 μM .
  • The mechanism often involves inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription .

Case Studies

  • Antimicrobial Evaluation :
    A study assessed a series of triazole derivatives against a panel of pathogens. The compound displayed potent activity against both gram-positive and gram-negative bacteria with MIC values comparable to conventional antibiotics .
  • Cytotoxicity Assays :
    In vitro studies conducted on various cancer cell lines revealed that triazole derivatives can induce apoptosis and inhibit cell proliferation effectively. For instance, compounds with similar structural motifs achieved significant growth inhibition in MCF-7 and A549 cell lines .

Data Tables

Activity TypeTest Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialMRSA0.046 μM
AnticancerMCF-77.01 μM
AnticancerA54914.31 μM

Mechanistic Insights

The biological activity of triazoles is often attributed to their ability to interact with biological macromolecules:

  • Enzyme Inhibition : Triazoles can inhibit enzymes involved in nucleic acid synthesis and repair.
  • Membrane Disruption : Some studies suggest that these compounds can disrupt microbial membranes, leading to cell death.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The bromo-methoxyphenyl group in the target compound introduces steric bulk and electron-withdrawing effects compared to the 4-chlorophenyl () or 4-ethoxyphenyl (). Bromine’s larger atomic radius may enhance hydrophobic interactions but reduce solubility .

Triazole Ring Fusion :

  • The target compound features a [1,2,4]triazolo[4,3-e]purine core, differing in ring fusion orientation from the [1,2,4]triazolo[3,4-h]purine analogs in and . This could alter binding pocket compatibility in biological targets .

Molecular Weight Trends :

  • The target compound’s higher molecular weight (~469.3) compared to analogs (424.8–444.5) reflects the bromine atom and methoxy group. This may influence pharmacokinetic properties, such as metabolic stability .

Hypothetical Pharmacological Implications

While bioactivity data for the target compound are unavailable, comparisons with structurally related compounds suggest:

  • Kinase Inhibition : The triazolopurine scaffold is common in kinase inhibitors. The bromine atom in the target compound could enhance selectivity for kinases with hydrophobic active sites (e.g., Bruton’s tyrosine kinase) .

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